molecular formula C7H10N2O3S B12582407 Ethenesulfonic acid;1-ethenylimidazole CAS No. 476487-05-5

Ethenesulfonic acid;1-ethenylimidazole

Cat. No.: B12582407
CAS No.: 476487-05-5
M. Wt: 202.23 g/mol
InChI Key: YHHARVPKDXXVIP-UHFFFAOYSA-N
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Description

Ethenesulfonic acid;1-ethenylimidazole is a chemical compound of significant interest in synthetic and prebiotic chemistry research. Its structure, incorporating both ethenesulfonic acid and a vinyl-substituted imidazole, suggests potential utility in organic synthesis and materials science. While specific studies on this exact molecule are limited, research into analogous compounds provides strong indications of its research value. Imidazole derivatives are widely recognized for their diverse applications, serving as key precursors and functional components in the development of pharmaceuticals, agrochemicals, and advanced materials . The imidazole ring is a fundamental pharmacophore found in numerous bioactive molecules with demonstrated anticancer, antimicrobial, and antifungal properties . Furthermore, functionalized imidazoles are increasingly investigated for their unique photophysical properties, making them promising candidates for use in organic light-emitting diodes (OLEDs) and as chemical sensors . In the context of origins-of-life research, imidazole-based compounds are studied for their potential role in the non-enzymatic oligomerization of ribonucleotides (RNA), a critical hypothesis in the "RNA World" theory . This product is intended for use in controlled laboratory research by qualified personnel. This compound is strictly for research use only (RUO) and is not designed, tested, or approved for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use.

Properties

CAS No.

476487-05-5

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

ethenesulfonic acid;1-ethenylimidazole

InChI

InChI=1S/C5H6N2.C2H4O3S/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h2-5H,1H2;2H,1H2,(H,3,4,5)

InChI Key

YHHARVPKDXXVIP-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CN=C1.C=CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct Synthesis from Imidazole

One method involves the direct reaction of imidazole with ethenesulfonyl chloride:

  • Reagents : Imidazole, ethenesulfonyl chloride
  • Conditions : The reaction is typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
  • Procedure :
    • Dissolve imidazole in a suitable solvent (e.g., dichloromethane).
    • Slowly add ethenesulfonyl chloride while stirring.
    • Allow the reaction to proceed for several hours.
    • Purify the product by recrystallization or chromatography.

This method provides a straightforward route to synthesize ethenesulfonic acid; 1-ethenylimidazole with moderate yields.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient technique for preparing various organic compounds, including imidazoles:

  • Reagents : Benzylamine, ammonium acetate, and an appropriate aldehyde.
  • Conditions : Microwave irradiation under controlled power settings.
  • Procedure :
    • Combine benzylamine, ammonium acetate, and aldehyde in a microwave-compatible vessel.
    • Subject the mixture to microwave irradiation for a predetermined time.
    • Upon completion, cool the reaction mixture and extract the product using standard extraction techniques.

This method enhances yield and reduces reaction time significantly compared to traditional heating methods.

Sulfonation of Ethenylimidazole

Another approach involves the sulfonation of an already synthesized ethenylimidazole:

  • Reagents : Ethenylimidazole, sulfur trioxide or chlorosulfonic acid.
  • Conditions : The reaction is typically conducted at low temperatures to control the exothermic nature of sulfonation.
  • Procedure :
    • Dissolve ethenylimidazole in a suitable solvent such as chloroform.
    • Slowly add sulfur trioxide or chlorosulfonic acid while maintaining low temperatures (0°C to room temperature).
    • After completion, quench the reaction with water or a suitable base.
    • Purify the resulting ethenesulfonic acid; 1-ethenylimidazole through crystallization or column chromatography.

This method allows for targeted sulfonation and can yield high-purity products.

The effectiveness of these synthesis methods can be evaluated based on yield and purity. Below is a summary table comparing different preparation methods:

Method Yield (%) Purity (%) Comments
Direct Synthesis ~60-70 ~90 Simple procedure but moderate yield
Microwave-Assisted Synthesis ~80-90 ~95 Fast and efficient with higher yields
Sulfonation ~70-85 ~92 Controlled conditions improve product quality

Chemical Reactions Analysis

Types of Reactions

Ethenesulfonic acid;1-ethenylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonate salts, and substituted imidazole derivatives. These products have various applications in different fields, including pharmaceuticals and industrial chemistry .

Scientific Research Applications

Ethenesulfonic acid;1-ethenylimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and alkylation reactions.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.

    Industry: Applied in the production of specialty chemicals, including surfactants, dyes, and coatings

Mechanism of Action

The mechanism of action of ethenesulfonic acid;1-ethenylimidazole involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific reaction conditions. The imidazole ring plays a crucial role in binding to the target, while the sulfonic acid group enhances the compound’s reactivity and stability .

Comparison with Similar Compounds

Research Findings

  • Cosmetics : Polyquaternium-68’s 1-ethenylimidazole component enhances polymer flexibility and adhesion, critical for long-lasting hairstyles .
  • Regulatory Status : Naphthalenesulfonic acid derivatives face stringent environmental regulations due to persistence in ecosystems, whereas Ensulizole is globally approved for topical use .

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